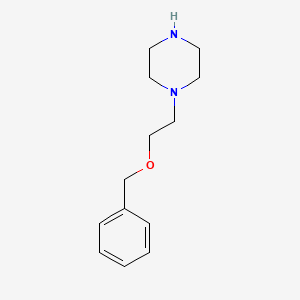

1-(2-Benzyloxy-ethyl)-piperazine

描述

The Piperazine (B1678402) Scaffold as a Privileged Structure in Medicinal Chemistry Research

The piperazine ring is a cornerstone in the development of new drug candidates, recognized for its presence in a vast number of biologically active compounds. nih.gov Its significance stems from its versatile chemical nature and its ability to impart favorable properties to potential drug molecules.

The therapeutic journey of piperazine began in the 1950s when it was identified as an effective treatment for threadworm infections in children. researchgate.net This initial success paved the way for broader exploration of its derivatives. Over the decades, the piperazine scaffold has been incorporated into a multitude of drugs, solidifying its status as a critical component in medicinal chemistry. researchgate.netbenthamdirect.com In fact, among the drugs approved by the US Food and Drug Administration, piperazine-containing compounds rank as the third most common nitrogen heterocycle. researchgate.net

The versatility of the piperazine scaffold is evident in the wide range of biological activities exhibited by its derivatives. nih.govresearchgate.net These compounds have been developed as antipsychotics, antidepressants, antihistamines, antianginals, anticancer, antiviral, and anti-inflammatory agents. researchgate.netwisdomlib.org Furthermore, piperazine derivatives have shown promise as antimicrobial, anticonvulsant, and anthelmintic agents. wisdomlib.orgresearchgate.net This broad spectrum of activity underscores the adaptability of the piperazine core to interact with various biological targets. researchgate.netbenthamdirect.com Minor modifications to the piperazine nucleus can lead to significant changes in the medicinal properties of the resulting compounds. wisdomlib.org

Table 1: Selected Biological Activities of Piperazine Derivatives

| Biological Activity | Therapeutic Area |

| Antipsychotic | Central Nervous System |

| Antidepressant | Central Nervous System |

| Antihistamine | Allergy & Immunology |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Various |

This table provides a summary of some of the many documented biological activities of piperazine derivatives.

The two nitrogen atoms at the N-1 and N-4 positions of the piperazine ring are key to its utility in drug design. nih.gov These nitrogen atoms provide sites for chemical modification, allowing for the introduction of various substituents to modulate the compound's biological activity and pharmacokinetic profile. benthamdirect.comtandfonline.com The basicity of these nitrogens contributes to the water solubility of drug candidates, which is a crucial factor for bioavailability. nih.govtandfonline.com The ability to independently modify these two positions allows for the fine-tuning of a molecule's properties, balancing its potency with its ability to be absorbed, distributed, metabolized, and excreted by the body. pharm.or.jpnih.gov

Specific Focus on 1-(2-Benzyloxy-ethyl)-piperazine in Academic Research

While the broader family of piperazine derivatives has been extensively studied, research into specific compounds like this compound offers a more focused lens through which to understand structure-activity relationships.

Rationale for Investigating Benzyloxyethyl Substitution on Piperazine Scaffold

The introduction of a benzyloxyethyl group at the N-1 position of the piperazine ring is a deliberate design choice aimed at exploring specific chemical and biological properties. The benzyl (B1604629) group can be involved in various interactions with biological targets, while the ethyl linker provides a degree of flexibility. This particular substitution has been explored in the context of developing agents with activity in the central nervous system (CNS). For instance, benzylpiperazine derivatives have been investigated for their potential as CNS-penetrant inhibitors of histone deacetylase 6 (HDAC6), a target for neurodegenerative diseases. nih.gov The synthesis of various N-substituted piperazine derivatives, including those with benzyloxy structures, has been a strategy to develop compounds with potential vasodilator or other CNS activities. nih.govnih.gov

Current Gaps and Future Directions in the Research of this Specific Compound

Currently, the publicly available research specifically on this compound is limited. While its synthesis and basic chemical properties are documented, extensive biological characterization and detailed structure-activity relationship studies appear to be lacking in the mainstream scientific literature. chemicalbook.comchemicalbook.com

Future research on this compound could focus on several key areas:

Systematic Biological Screening: A comprehensive evaluation of its activity against a wide range of biological targets, including but not limited to CNS receptors, enzymes, and ion channels.

Analogue Synthesis and SAR Studies: The synthesis of a series of analogues with modifications to the benzyl and piperazine rings to establish clear structure-activity relationships. This would help in optimizing the compound for a specific biological target.

Pharmacokinetic Profiling: A detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.

Exploration of Novel Therapeutic Areas: Investigating its potential in therapeutic areas beyond the CNS, such as oncology or infectious diseases, where other piperazine derivatives have shown promise. nih.govresearchgate.netnih.gov

By addressing these gaps, the scientific community can gain a more complete understanding of the therapeutic potential of this compound and its derivatives.

Structure

3D Structure

属性

IUPAC Name |

1-(2-phenylmethoxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-4-13(5-3-1)12-16-11-10-15-8-6-14-7-9-15/h1-5,14H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPKQJAYGPIGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCOCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590450 | |

| Record name | 1-[2-(Benzyloxy)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4981-85-5 | |

| Record name | 1-[2-(Benzyloxy)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4981-85-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 2 Benzyloxy Ethyl Piperazine and Analogues

Established Synthetic Routes for Piperazine (B1678402) Core Formation

The piperazine ring, a ubiquitous scaffold in pharmaceuticals, can be constructed through several key synthetic strategies. nih.gov These methods provide access to a wide array of substituted piperazine derivatives.

Cyclization Reactions for Piperazine Ring Synthesis

Cyclization reactions represent a fundamental approach to constructing the piperazine nucleus. One notable method involves the Dieckmann-like cyclization, which has been utilized to form piperazine-2,5-diones, important intermediates that can be further modified. thieme-connect.com Another strategy is the catalytic reductive cyclization of dioximes. This method allows for the conversion of a primary amino group into a piperazine ring through a sequence of double Michael addition to nitrosoalkenes followed by catalytic hydrogenation. nih.govmdpi.com The proposed mechanism for this reductive cyclization involves the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes and undergoes further hydrogenation to yield the piperazine product. nih.govmdpi.com

Palladium-catalyzed cyclization reactions also offer a modular approach to highly substituted piperazines. organic-chemistry.org These methods can couple various diamine components with propargyl units to afford piperazine products with good yields and high stereochemical control. organic-chemistry.org Furthermore, a one-pot, three-component synthesis has been developed for highly substituted piperazines starting from N-activated aziridines, anilines, and propargyl carbonates. acs.org

A variety of other cyclization strategies have been reported, including:

Gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides. organic-chemistry.org

Wacker-type aerobic oxidative cyclization of alkenes catalyzed by a base-free palladium complex. organic-chemistry.org

Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes. organic-chemistry.org

Reductive Amination Approaches to Piperazine Derivatives

Reductive amination is a powerful tool for the synthesis of piperazine derivatives, often employed to introduce substituents onto the piperazine core or to form the ring itself. A concise method for constructing 3-substituted piperazine-2-acetic acid esters utilizes reductive amination of a β-keto ester with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride to generate a key 1,4-diamine precursor. nih.gov However, racemization can be a challenge in certain cases, such as with phenyl-substituted piperazines. nih.gov

Reductive amination is also a key step in the synthesis of various biologically active piperazine-based compounds. For instance, the synthesis of polyamine-conjugated humanized ferritin for siRNA delivery involved a direct reductive amination using sodium triacetoxyborohydride. nih.gov This mild reducing agent is also used in one-pot procedures to react protected piperazine intermediates with ketones. nih.gov Patent literature also describes the use of reductive amination in solid-phase synthesis of piperazinediones, which can then be reduced to piperazine derivatives. google.com A variety of reductive amination conditions are known, including catalytic hydrogenation and the use of various borohydride (B1222165) reagents or Lewis acids. google.com

Nucleophilic Substitution and Alkylation Reactions in Piperazine Synthesis

Nucleophilic substitution is a cornerstone of piperazine synthesis, frequently used to introduce functional groups onto the nitrogen atoms of a pre-existing piperazine ring. researchgate.netresearchgate.net The reaction of piperazine with electrophiles like pentafluoropyridine (B1199360) proceeds via nucleophilic aromatic substitution, with piperazine acting as an efficient nucleophile. researchgate.net

Alkylation of the piperazine nitrogen is a common strategy. To achieve mono-alkylation and avoid the formation of disubstituted products, one of the nitrogen atoms is often protected with a group like tert-butoxycarbonyl (Boc). researchgate.net The unprotected nitrogen can then be alkylated using an alkyl halide in the presence of a base such as potassium carbonate. researchgate.net Subsequent deprotection yields the desired mono-alkylated piperazine. researchgate.net An alternative approach for mono-substitution involves the use of a protonated piperazine, which suppresses the reactivity of one nitrogen atom. nih.gov

Synthetic Approaches to Introduce the 2-Benzyloxy-ethyl Moiety

The introduction of the 2-benzyloxy-ethyl group onto the piperazine scaffold is a critical step in the synthesis of the target compound. This is typically achieved through alkylation or multi-step synthetic sequences.

Alkylation Strategies Utilizing Benzyloxyethyl Halides or Equivalents

A direct and common method for introducing the 2-benzyloxy-ethyl group is the alkylation of piperazine with a 2-benzyloxy-ethyl halide, such as the bromide or chloride. This reaction is a classic nucleophilic substitution where the nitrogen atom of the piperazine attacks the electrophilic carbon of the benzyloxyethyl halide. To control the reaction and favor monosubstitution, it is often advantageous to use a large excess of piperazine or to employ a protected piperazine derivative. researchgate.net

An alternative to benzyloxyethyl halides is the use of other electrophilic reagents. For example, 2-benzyloxy-1-methylpyridinium triflate has emerged as a mild and effective reagent for benzyl (B1604629) ether synthesis, which could potentially be adapted for this purpose. nih.gov

| Starting Piperazine | Alkylating Agent | Reaction Conditions | Product | Reference |

| Piperazine (excess) | Benzyl chloride | Ethanol, 65°C | 1-Benzylpiperazine | orgsyn.org |

| Boc-piperazine | Alkyl halide | K2CO3, Acetonitrile | 1-Alkyl-4-Boc-piperazine | researchgate.net |

| Piperazine | Pentafluoropyridine | Na2CO3, Acetonitrile | 4-substituted 2,3,5,6-tetrafluoropyridine | researchgate.net |

Multi-step Syntheses Incorporating Benzyl Protection/Deprotection

In more complex syntheses or when direct alkylation is not feasible, multi-step approaches are employed. These often involve the use of a benzyl protecting group for a hydroxyl function, which is later deprotected. A common strategy involves starting with a precursor containing a 2-hydroxyethyl group attached to the piperazine nitrogen. This hydroxyl group is then protected as a benzyl ether.

The formation of benzyl ethers can be achieved under various conditions. A classical method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a benzyl halide. orgsyn.org Alternatively, benzyl trichloroacetimidate, often activated by triflic acid, can be used. orgsyn.org A milder, neutral method utilizes 2-benzyloxy-1-methylpyridinium triflate. nih.govorgsyn.org The preparation of the key reagent, 2-benzyloxypyridine, can be accomplished by reacting benzyl alcohol with 2-chloropyridine (B119429) in the presence of potassium hydroxide. nih.gov

The final step in such a sequence would be the deprotection of the benzyl group, if required for the final target molecule, which can be achieved through methods like hydrogenolysis. orgsyn.org

| Precursor | Reagent(s) | Key Transformation | Intermediate/Product | Reference |

| Alcohol | 2-Benzyloxypyridine, Methyl triflate, MgO | Benzylation | Benzyl ether | nih.gov |

| Alcohol | Benzyl bromide, NaH | Williamson ether synthesis | Benzyl ether | orgsyn.org |

| Alcohol | Benzyl trichloroacetimidate, TfOH | Benzylation | Benzyl ether | orgsyn.org |

| N-Boc protected amino acid | Masamune condensation, Reductive amination, Nosylation, Cyclization, Deprotection | Piperazine ring formation | 3-Substituted piperazine-2-acetic acid ester | nih.gov |

Asymmetric Synthesis of Chiral Piperazine Derivatives with Benzyloxyethyl Substituents

The synthesis of specific enantiomers of chiral piperazine derivatives is crucial, as different enantiomers of a drug can have distinct pharmacological activities. rsc.org For piperazine derivatives featuring a benzyloxyethyl substituent, several asymmetric synthesis strategies can be employed to achieve high enantiomeric purity. These methods often rely on the use of chiral starting materials, auxiliaries, or catalysts. rsc.orgnih.gov

One common approach is the chiral pool synthesis , which utilizes readily available chiral molecules from nature, such as amino acids. rsc.org For instance, L-proline has been used as a starting material to synthesize novel C2-symmetric chiral piperazines. nih.gov Similarly, natural amino acids can be used to derive chiral aziridines, which can then be opened by nucleophiles to form chiral piperazines. rsc.org Another example involves the synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines from (R)-phenylglycinol, which serves as a chiral auxiliary. nih.gov

Catalytic diastereoselective reactions offer another powerful route. A modular synthesis of 2,6-disubstituted piperazines has been developed using a highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction as the key step. nih.gov The starting aminoalkenes for this reaction can be synthesized from homochiral cyclic sulfamidates. nih.gov

The table below summarizes various strategies for the asymmetric synthesis of chiral piperazine derivatives.

Table 1: Asymmetric Synthesis Strategies for Chiral Piperazine Derivatives

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like amino acids (e.g., L-proline) or (R)-phenylglycinol. | Derives chirality from natural sources; can involve multi-step syntheses. | rsc.orgnih.gov |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. | The auxiliary is removed after the desired stereocenter is created. | nih.gov |

| Catalytic Diastereoselective Hydroamination | Palladium-catalyzed intramolecular cyclization of aminoalkenes derived from chiral sulfamidates. | Provides high diastereoselectivity for trans-substituted piperazines. | nih.gov |

Synthesis of Radioligands and Labeled Analogues for Advanced Research

Radiolabeled analogues of piperazine derivatives are invaluable tools for advanced research, particularly in the field of in vivo imaging techniques like Positron Emission Tomography (PET). nih.govnih.gov The introduction of a positron-emitting radionuclide, such as Carbon-11, allows for the non-invasive study of the distribution and receptor binding of these compounds in living organisms. nih.govnih.gov

Radiosynthesis of Carbon-11 Labeled 1-(2-Benzyloxy-ethyl)-piperazine Analogues

The radiosynthesis of Carbon-11 labeled analogues of this compound typically involves the methylation of a suitable precursor with a C-11 labeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.govresearchgate.net The position of the label can be strategically chosen to be on a methoxy (B1213986) group of an aryl ring attached to the piperazine or on a nitrogen atom of the piperazine ring itself. nih.govresearchgate.net

For example, the radiosynthesis of a C-11 labeled analog of N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide involved the O-methylation of the corresponding desmethyl precursor. nih.gov In another study, a new PET ligand was synthesized via O-methylation with [¹¹C]methyl iodide in good yield and specific activity. nih.gov The choice of the precursor is critical and it should allow for a rapid and efficient radiolabeling reaction, given the short half-life of Carbon-11 (20.4 minutes). nih.gov

The following table presents examples of C-11 labeled piperazine analogues and their radiosynthesis.

Table 2: Examples of Carbon-11 Labeled Piperazine Analogues

| Compound | Labeling Position | Radiolabeling Agent | Application | Reference |

|---|---|---|---|---|

| 8[[3-[4-(2-[(11)C]methoxyphenyl)piperazin-1-yl]-2-hydroxypropyl]oxy]thiochroman | O-methylation of the methoxyphenyl group | [¹¹C]methyl iodide | PET imaging of 5-HT1A receptors | nih.gov |

| carbonyl-¹¹C-JWAY | Carbonyl group | [¹¹C]cyclohexanecarbonyl chloride | PET imaging of 5-HT1A receptors | nih.gov |

Green Chemistry Approaches in the Synthesis of Piperazine Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In the synthesis of piperazine derivatives, several green approaches have been developed to improve the environmental footprint of these processes. nih.govresearchgate.net

One significant advancement is the development of one-pot, one-step synthetic procedures for the preparation of monosubstituted piperazines. nih.gov This method avoids the need for protecting groups, which simplifies the synthetic process and reduces waste. The reaction can be carried out using a protonated piperazine and is catalyzed by metal ions supported on a polymeric resin. nih.gov This heterogeneous catalyst can be easily separated from the reaction mixture and reused, further enhancing the sustainability of the process. nih.gov

Another green strategy involves the use of environmentally benign solvents or even solvent-free conditions . nih.gov For instance, microwave irradiation in solvent-free conditions has been employed for the acetylation of piperazines. nih.gov Furthermore, using an excess of piperazine itself as a solvent has been shown to be an eco-friendly and cost-effective method for the synthesis of arylpiperazines. organic-chemistry.org

The table below highlights some green chemistry approaches applicable to the synthesis of piperazine derivatives.

Table 3: Green Chemistry Approaches in Piperazine Synthesis

| Approach | Description | Advantages | Reference |

|---|---|---|---|

| One-Pot Synthesis | Direct synthesis of monosubstituted piperazines from a protonated piperazine without protecting groups. | Simplified procedure, reduced waste, lower cost. | nih.gov |

| Heterogeneous Catalysis | Use of metal ions supported on a polymeric resin as a catalyst. | Easy separation and reusability of the catalyst. | nih.gov |

| Solvent-Free/Eco-friendly Solvents | Reactions conducted under microwave irradiation without a solvent or using piperazine as the solvent. | Reduced use of volatile organic compounds, cost-effective. | nih.govorganic-chemistry.org |

Structure Activity Relationship Sar Studies of 1 2 Benzyloxy Ethyl Piperazine Analogues

Impact of Benzyloxyethyl Moiety on Biological Activity

The benzyloxyethyl portion of the molecule is a key determinant of its interaction with biological systems. Both the ether linkage and the terminal benzyl (B1604629) group play distinct and crucial roles in defining the compound's pharmacological properties and receptor interactions.

Role of Benzyloxy Group in Receptor Interactions

The terminal benzyl group is fundamental for anchoring the molecule within receptor binding pockets. A primary mechanism of interaction is through π-π stacking with aromatic amino acid residues, such as phenylalanine or tyrosine, in the receptor. nih.govnih.gov For example, in studies of dopamine (B1211576) D4 receptor antagonists, the benzyl group was shown to engage in a π-π stacking interaction with a phenylalanine residue (Phe410). nih.gov Similarly, in a series of ligands for histamine (B1213489) H3 receptors, the benzyl moiety provided π-π stacking interactions with a tryptophan residue (Trp402). nih.gov

The substitution pattern on the benzyl ring also critically affects biological activity. The introduction of electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the ring and its interaction with the receptor. Research on chalcone (B49325) derivatives as monoamine oxidase B (MAO-B) inhibitors demonstrated that a benzyloxy group on the phenyl ring significantly enhanced inhibitory activity. nih.gov Specifically, placing the benzyloxy group at the para position of the phenyl ring resulted in potent and selective hMAO-B inhibitors. nih.gov This indicates that the precise positioning of the benzyloxy group is crucial for optimal interaction and selectivity.

Substituent Effects on the Piperazine (B1678402) Ring for Modulating Activity

The piperazine ring is a common scaffold in medicinal chemistry, largely because its two nitrogen atoms offer points for modification, influencing the compound's basicity, solubility, and ability to interact with biological targets. nih.govresearchgate.net

Modulation of Substituents at the N-4 Position of Piperazine

With the benzyloxyethyl group occupying the N-1 position, the N-4 nitrogen becomes a prime site for introducing various substituents to modulate pharmacological activity. These substitutions can range from simple alkyl groups to complex aryl and heteroaryl systems, each conferring distinct properties to the resulting analogue. ijrrjournal.comnih.gov

Attaching an aryl group, such as a substituted phenyl ring, to the N-4 position of the piperazine is a common strategy to enhance receptor affinity and potency. nih.gov In the development of CXCR4 antagonists, the addition of an N-aryl piperazine substituent increased activity by 10- to 100-fold compared to analogues with an unsubstituted N-H at that position. nih.gov The nature and position of substituents on this aryl ring are significant for activity. nih.gov For instance, studies on caspase inhibitors based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold showed that varying the aryl substituent on the piperazine ring led to potent inhibitors. epa.gov Similarly, research into anti-Alzheimer's agents suggested that structures incorporating a 4-fluorobenzyl-substituted piperazine could be beneficial for activity. acs.org

| Parent Scaffold | N-4 Substituent | Target/Assay | Observation | Reference |

|---|---|---|---|---|

| Novel Piperazine Series | Aryl Groups | CXCR4 Antagonism | 10-100 fold increase in activity compared to N-H. | nih.gov |

| 2,4-diaminoquinazoline | Substituted Phenyl Groups | Antiproliferative Activity (Cancer Cell Lines) | Compounds with specific substitutions (e.g., 8f, 8m, 8q) showed potent activity (IC50 in low μM range). | nih.gov |

| Aminotetralin Arylpiperazine | Substituted Indole (B1671886) Rings | Dopamine D2/D3 Receptor Affinity | Nature of indole substitution is important for binding affinity and selectivity. | nih.gov |

| 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Ethylbenzene | Inflammatory Caspases (-1, -4, -5) | Resulted in a pan-selective inhibitor with low nanomolar Ki values. | epa.gov |

Replacing the N-4 aryl group with heteroaryl or alkyl substituents provides another avenue for modifying pharmacological outcomes. Heterocyclic groups can introduce additional hydrogen bond donors or acceptors and alter the molecule's electronic and solubility properties. nih.govresearchgate.net For example, incorporating a furoyl piperazine substituent into a berberine (B55584) derivative doubled its anticancer potency against the CaSki cell line compared to the parent compound. nih.gov In the context of CXCR3 antagonists, replacing amides with small heterocycles as surrogates at the piperazine moiety helped to improve pharmacokinetic and metabolic profiles. researchgate.net

Alkyl substitutions at the N-4 position also have significant pharmacological implications. A study comparing rifampicin (B610482) (N-methyl on piperazine) and rifapentine (B610483) (N-cyclopentyl on piperazine) found that this single structural change affects their interaction with lipid membranes, potentially explaining their different clinical performances. nih.gov In another example, the introduction of an N-methyl group to certain piperazine chalcones significantly improved their acetylcholinesterase (AChE) inhibitory potency compared to their desmethyl counterparts. nih.gov

| Parent Scaffold | N-4 Substituent Type | Specific N-4 Substituent | Pharmacological Effect | Reference |

|---|---|---|---|---|

| Berberine Derivative | Heteroaryl | Furoyl | Doubled anticancer potency against CaSki cell line. | nih.gov |

| Rifamycin | Alkyl | Cyclopentyl (vs. Methyl) | Altered interaction with lipid membranes, affecting pharmacokinetic properties. | nih.gov |

| Chalcone Derivative | Alkyl | Methyl | Significantly improved AChE inhibitory potency. | nih.gov |

| Pyridyl/Pyrazinyl-piperazinyl-piperidine | Alkyl | 2'(S)-ethylpiperazine | Exhibited a human CXCR3 IC50 of 0.2 nM. | researchgate.net |

Strategic Placement of Fluorine and Methoxy (B1213986) Groups for Lipophilicity and Target Interaction

The introduction of fluorine and methoxy groups onto the aromatic rings of 1-(2-benzyloxy-ethyl)-piperazine analogues is a key strategy for modulating their physicochemical properties and, consequently, their biological activity. These substitutions can significantly impact a molecule's lipophilicity, which governs its ability to cross cell membranes and interact with target proteins.

The strategic placement of fluorine atoms on the phenyl ring of piperazine derivatives has been shown to influence their binding affinity for various receptors. For instance, studies on analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione revealed that the introduction of fluorine atoms can lead to highly selective antagonists for specific adrenergic receptor subtypes. nih.gov In the context of this compound, fluorination of the benzyl ring could alter the electronic environment and lipophilicity of the molecule, potentially enhancing its interaction with the binding pocket of a target protein. A study on norfloxacin (B1679917) analogues demonstrated that replacing a hydrogen atom with a fluorine atom can affect the binding area of the molecule within its target, DNA gyrase A. nih.gov

Similarly, the incorporation of methoxy groups can also modulate lipophilicity and target engagement. Research on ketamine analogues showed that substituents like methoxy groups on the benzene (B151609) ring can significantly affect the drug's binding to target proteins through a combination of lipophilic, electronic, and steric changes. mdpi.com In one study, the presence of a methoxy group on a phenylpiperazine derivative was found to increase its binding affinity. researchgate.net For this compound analogues, a methoxy substituent on the benzyl ring could introduce a polar contact point, potentially forming favorable hydrogen bonds with receptor residues and thereby enhancing binding affinity.

The following table summarizes the effects of fluorine and methoxy substitutions on the properties of piperazine-containing compounds based on various studies.

| Substitution | Effect on Lipophilicity | Impact on Target Interaction | Illustrative Finding | Reference |

| Fluorine | Generally increases lipophilicity | Can enhance binding affinity and selectivity by altering the electronic properties and binding area. | Fluoro analogues of a piperazine derivative displayed high selectivity for α(1d)-adrenergic receptors. | nih.gov |

| Methoxy | Can either increase or decrease lipophilicity depending on its position and the overall molecular context. | Can introduce polar interactions and influence binding affinity through electronic and steric effects. | A methoxy group on a phenylpiperazine derivative increased its binding affinity for the D2 dopamine receptor. | researchgate.net |

Conformational Analysis and its Correlation with SAR

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. For flexible molecules like this compound, understanding the preferred conformations and how they relate to receptor binding is a cornerstone of structure-activity relationship (SAR) studies.

Ligand Conformation and Receptor Binding Modes

The flexible ethyl-piperazine linker in this compound allows the molecule to adopt a multitude of conformations. This conformational flexibility can be advantageous, enabling the ligand to adapt its shape to fit optimally within the binding site of a receptor. However, it also presents a challenge in drug design, as only a subset of these conformations may be biologically active.

Computational Modeling in SAR Elucidation

Computational modeling has become an indispensable tool for understanding the complex interplay between a ligand's conformation and its biological activity. Techniques such as docking studies and molecular dynamics simulations provide valuable insights into the molecular interactions that govern ligand binding.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.com This technique allows researchers to visualize how a molecule like this compound might fit into the binding pocket of a target protein and to identify the key amino acid residues involved in the interaction.

In a typical docking study, the structure of the target protein is obtained from experimental methods like X-ray crystallography or is generated through homology modeling. The ligand, in this case, this compound or its analogues, is then computationally "docked" into the binding site. The docking algorithm samples various conformations and orientations of the ligand, and a scoring function is used to estimate the binding affinity for each pose.

For this compound, docking studies would likely predict that the protonated nitrogen of the piperazine ring forms a crucial salt bridge with an acidic residue, such as aspartic acid, in the binding pocket. researchgate.net The benzyl group would be expected to engage in hydrophobic interactions with nonpolar residues, while the ether oxygen could act as a hydrogen bond acceptor. These predicted interactions provide a rational basis for designing new analogues with improved binding affinity. For example, a docking study on piperazine-linked naphthalimide derivatives identified key hydrogen bonding and hydrophobic interactions that contributed to their binding affinity for the CAIX protein. mdpi.com

The following table illustrates the types of interactions that could be predicted for this compound in a hypothetical docking study.

| Functional Group of Ligand | Potential Interacting Residue in Receptor | Type of Interaction | Reference |

| Protonated Piperazine Nitrogen | Aspartic Acid, Glutamic Acid | Salt Bridge, Hydrogen Bond | researchgate.net |

| Benzyl Ring | Phenylalanine, Leucine, Isoleucine | Hydrophobic Interaction | nih.gov |

| Ether Oxygen | Serine, Threonine, Asparagine | Hydrogen Bond | researchgate.net |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by docking studies. frontiersin.org By simulating the movements of atoms over time, MD can assess the stability of a ligand's binding mode and provide a more detailed understanding of the interactions that hold the complex together.

In an MD simulation of this compound bound to a receptor, the system would be placed in a simulated aqueous environment, and the trajectories of all atoms would be calculated over a period of nanoseconds or even microseconds. frontiersin.org Analysis of these trajectories can reveal the stability of key hydrogen bonds and hydrophobic contacts identified in docking studies. nih.gov For instance, a stable hydrogen bond would be observed to persist for a significant portion of the simulation time.

MD simulations can also reveal conformational changes in both the ligand and the receptor upon binding. frontiersin.org The flexibility of the ethyl-piperazine linker in this compound might allow it to adopt different conformations within the binding pocket, and MD can help to identify the most energetically favorable of these. Furthermore, these simulations can highlight the role of water molecules in mediating ligand-receptor interactions. A study on piperidine (B6355638)/piperazine-based compounds used MD simulations to reveal the crucial amino acid residues that interacted with the most promising ligand. nih.gov

Neurotransmitter Receptor Interactions and Modulations

This compound and its derivatives have been investigated for their ability to interact with and modulate the activity of various neurotransmitter receptor systems, including serotonin (B10506), dopamine, nicotinic acetylcholine (B1216132), and metabotropic glutamate (B1630785) receptors.

The piperazine moiety is a common structural feature in many compounds targeting serotonin receptors. Research has explored the affinity of substituted piperazines for different 5-HT receptor subtypes. nih.govnih.gov

Studies on related piperazine derivatives have shown varying affinities for 5-HT1A and 5-HT2A receptors. nih.gov The introduction of a third substituent on the piperazine ring has been found to sometimes enhance affinity for 5-HT2A receptors while maintaining or slightly improving affinity for 5-HT1A receptors. nih.gov Some of these analogs have demonstrated properties of partial agonism at postsynaptic 5-HT1A receptors. nih.gov The structural characteristics of these compounds play a significant role in their binding profiles at different 5-HT receptor subtypes. nih.gov

The modulation of dopamine receptors is a key area of investigation for many neurologically active compounds. google.com Piperazine derivatives have been explored for their potential to act as dopamine receptor antagonists. nih.gov Specifically, benzyloxypiperidine scaffolds, which share structural similarities with this compound, have been identified as D4 receptor antagonists. nih.gov Structure-activity relationship studies on related N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives have also highlighted the importance of the piperazine moiety for high-affinity and selective dopamine D4 receptor binding. drugbank.com

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are crucial for neurotransmission. nih.govmdpi.com The extracellular domain of these receptors provides the binding site for ligands. nih.gov While direct binding data for this compound at nAChRs is not extensively detailed in the provided search results, the general class of piperazine-containing compounds has been studied for a wide range of CNS targets. The structural features of a molecule, including the presence of a piperazine ring, can influence its interaction with the binding sites of nAChRs. nih.gov

Metabotropic glutamate receptor 5 (mGlu5) is a G protein-coupled receptor that plays a significant role in regulating central nervous system function. nih.gov Positive allosteric modulators (PAMs) of mGlu5 are of interest as potential therapeutic agents. nih.govnih.gov Research has identified various mGlu5 PAMs, some of which are structurally complex. nih.govresearchgate.net While the provided information does not directly implicate this compound as an mGlu5 modulator, the study of allosteric modulation at this receptor is an active area of research. nih.govnih.gov

Serotonin (5-HT) Receptor Affinity and Efficacy

Enzyme Inhibition and Modulation

The piperazine structure is present in various pharmacologically active agents. ontosight.aiwikipedia.orgnih.gov Some piperazine derivatives have been noted to have anthelmintic properties, which are thought to involve the paralysis of parasites by blocking acetylcholine at the myoneural junction through agonist effects on GABA receptors. wikipedia.org The metabolic pathways of piperazine-containing compounds can be influenced by various enzymes, and in turn, these compounds can sometimes modulate the activity of certain enzymes. drugbank.com However, specific data on the direct enzyme inhibition or modulation profile of this compound is not extensively covered in the available literature.

Kinase Inhibition by Piperazine Derivatives

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Piperazine derivatives have emerged as a significant class of kinase inhibitors. nih.gov For instance, the piperazine derivative 1-[N,O-Bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine (KN-62) has been identified as a selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (Ca2+/CaM kinase II), with a Ki value of 0.9 microM. nih.gov This inhibition is competitive with respect to calmodulin, suggesting that KN-62 directly binds to the calmodulin binding site of the enzyme. nih.gov

Other piperazine derivatives have shown inhibitory activity against various kinases involved in cancer progression, such as anaplastic lymphoma kinase (ALK), BCR-Abl, RET kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov For example, certain piperazine-based thiazolidinones displayed potent anticancer activity against HepG-2 cells with IC50 values ranging from 0.03 to 0.06 μM and acted as uncompetitive VEGFR2 tyrosine kinase inhibitors. nih.gov Furthermore, some benzofuran-piperazine hybrids have been designed as CDK2 type II inhibitors, with compounds showing potent inhibitory activity with IC50 values as low as 40.91 nM. nih.gov

The effects of protein kinase inhibitors on tumor progression have also been investigated. The piperazine derivatives 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7) and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide (H-8) significantly reduced the mean number of lung metastases in a Lewis lung carcinoma model. nih.gov

Endocannabinoid Hydrolase Inhibition (e.g., MAGL, FAAH)

The endocannabinoid system, which includes the enzymes monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), plays a vital role in regulating neurotransmission and inflammation. bms.com Piperazine and piperidine carbamates have been identified as potent inhibitors of these hydrolases. nih.gov These compounds can be tuned for either MAGL-selective or dual MAGL-FAAH inhibition. nih.gov For example, JZL195, a piperazine carbamate-based inhibitor, is known to inhibit both FAAH and MAGL. mdpi.com

Inhibiting these enzymes increases the levels of endocannabinoids, which can produce therapeutic effects such as analgesia. nih.govnih.gov Dual inhibition of FAAH and MAGL has been shown to replicate the full spectrum of behavioral effects of direct cannabinoid CB1 receptor activation. universiteitleiden.nl This approach is being explored for the treatment of various neurological and psychiatric disorders. bms.comnih.gov

| Compound Type | Target(s) | Effect | Reference |

| Piperazine/Piperidine Carbamates | MAGL, FAAH | Inhibition, elevation of endocannabinoid levels | nih.gov |

| JZL195 (Piperazine Carbamate) | FAAH, MAGL | Dual Inhibition | mdpi.com |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters like dopamine, serotonin, and norepinephrine. dergipark.org.trmdpi.com Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases. nih.gov Several piperazine derivatives have been identified as potent and selective MAO inhibitors.

For instance, a series of 1-(3-(benzyloxy)benzyl)piperazine analogues were identified as selective MAO-B inhibitors, with some exhibiting IC50 values in the low micromolar range. nih.gov Similarly, piperazine-substituted chalcones have been shown to be remarkable inhibitors of MAO-B, with IC50 values as low as 0.65 µM. nih.gov The inhibition by these chalcone derivatives was found to be reversible. nih.gov Other studies have identified novel 1-(2-pyrimidin-2-yl)piperazine derivatives and oxadiazole-piperazine derivatives as selective MAO-A inhibitors. dergipark.org.trtandfonline.comnih.gov

| Piperazine Derivative Class | Target | IC50 Value | Reference |

| 1-(3-(Benzyloxy)benzyl)piperazines | MAO-B | Low micromolar range | nih.gov |

| Piperazine-substituted chalcones | MAO-B | 0.65 µM (for PC10) | nih.gov |

| 1-(2-Pyrimidin-2-yl)piperazines | MAO-A | 23.10 µM (for compound 2j) | tandfonline.comnih.gov |

| Oxadiazole-piperazine derivatives | MAO-A | 0.116 µM (for compound 4e) | dergipark.org.tr |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. nih.govsigmaaldrich.com Piperazine derivatives have shown significant potential as AChE inhibitors.

Studies have reported that piperazine derivatives can exhibit potent AChE inhibitory activity, with IC50 values in the low micromolar range (4.59-6.48 µM). nih.gov Some 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives have been synthesized and shown to be effective AChE inhibitors. sigmaaldrich.com Furthermore, certain piperazine-containing chalcones have also demonstrated AChE inhibitory activity. nih.gov In silico and in vitro studies of some piperazine derivatives have shown that they can bind to both the peripheral anionic site and the catalytic sites of AChE. nih.gov Recent research has also highlighted N-N-substituted piperazine derivatives as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com A novel benzofuran (B130515) derivative with an N-(2-hydroxyethyl)piperazine moiety has been identified as a promising dual inhibitor of both AChE and BACE-1 enzymes. acs.org

Cellular Mechanisms of Action

The pharmacological effects of piperazine derivatives are mediated through various cellular mechanisms, including the modulation of neurotransmitter systems and the induction of apoptosis in cancer cells.

Influence on Neurotransmitter Reuptake

Piperazine derivatives are well-known for their ability to inhibit the reuptake of various neurotransmitters, thereby increasing their concentration in the synaptic cleft. ijrrjournal.comnih.gov This action is central to their therapeutic effects in psychiatric and neurological disorders.

Several studies have demonstrated the potent inhibition of dopamine, serotonin, and noradrenaline reuptake by different piperazine derivatives. nih.gov For example, novel diphenylbutylpiperazinepyridyl derivatives were found to potently inhibit the uptake of all three of these neurotransmitters. nih.gov The design of compounds related to GBR 12935 and GBR 12909, which are known dopamine uptake inhibitors, has led to new ligands with high potency and selectivity for the dopamine transporter (DAT). nih.gov Some of these modified GBR analogs displayed substantially higher selectivity for dopamine reuptake inhibition over serotonin reuptake inhibition. nih.gov It's worth noting that while many monoamine releasing agents act on the vesicular monoamine transporter 2 (VMAT2), some, like benzylpiperazine (BZP), are inactive at this transporter. wikipedia.org

Effects on Cell Proliferation and Apoptosis Mechanisms

A significant area of research for piperazine derivatives is their anticancer activity, which is often mediated by the induction of apoptosis (programmed cell death) and inhibition of cell proliferation. nih.govnih.gove-century.usnih.gov

Numerous studies have shown that piperazine derivatives can effectively inhibit the proliferation of various cancer cell lines, including leukemia, cervical cancer, and prostate cancer. nih.govnih.govmdpi.com A novel piperazine derivative was found to inhibit cancer cell proliferation with GI50 values between 0.06 and 0.16 μM. nih.gove-century.usnih.gov This compound was shown to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gove-century.usnih.gov

Other research has demonstrated that piperazine clubbed with 2-azetidinone derivatives can suppress proliferation and induce apoptosis in human cervical cancer HeLa cells through an oxidative stress-mediated intrinsic mitochondrial pathway. nih.gov This was evidenced by morphological changes, DNA fragmentation, and cell-cycle arrest. nih.gov Similarly, a novel piperazine compound, CB01, was highly cytotoxic to glioblastoma and cervix cancer cells, inducing apoptosis through the upregulation of intracellular apoptotic marker proteins like cleaved caspase-3 and cytochrome c. researchgate.net Furthermore, 7-Piperazine ethyl chrysin (B1683763) has been shown to inhibit the proliferation of lung cancer cells by inducing apoptosis, a mechanism involving the suppression of ERK1/2 activation. ajol.info The cytotoxic properties of some piperidone compounds have also been linked to the induction of apoptosis via the intrinsic pathway, involving the accumulation of reactive oxygen species and activation of caspases. nih.gov

Pharmacological Research and Mechanism of Action Studies

Interaction with Biological Membranes and Intracellular Targets

Research into the biological interactions of piperazine (B1678402) derivatives, including compounds structurally related to 1-(2-Benzyloxy-ethyl)-piperazine, reveals significant effects on cellular membranes and key intracellular signaling pathways. While specific data on this compound is limited in publicly available research, studies on analogous structures provide valuable insights into the potential mechanisms of action for this class of compounds. These investigations highlight a pattern of interaction with mitochondrial functions and inflammatory signaling cascades.

A recurring theme in the study of piperazine derivatives is their impact on mitochondria, the cellular organelles responsible for energy production and a central hub for regulating cell death pathways. Several studies have demonstrated that certain piperazine compounds can disrupt mitochondrial integrity, leading to a cascade of events that can culminate in apoptosis (programmed cell death).

Research on a series of piperazine designer drugs, including N-benzylpiperazine (BZP), has shown that these compounds can induce cytotoxicity in cardiomyoblast H9c2 cells through mitochondrial impairment. core.ac.uk A notable observation was the decrease in mitochondrial membrane potential, a critical indicator of mitochondrial health. core.ac.uk This depolarization is often associated with the opening of the mitochondrial permeability transition pore (mPTP), a large, non-selective channel in the inner mitochondrial membrane. core.ac.uknih.gov The opening of the mPTP can lead to the uncoupling of oxidative phosphorylation, a halt in ATP synthesis, and the release of pro-apoptotic factors from the mitochondria. nih.govnih.gov

In the aforementioned study with H9c2 cells, the piperazine derivatives caused a significant reduction in intracellular ATP levels and an increase in intracellular calcium concentrations, both of which are linked to mPTP opening and mitochondrial dysfunction. core.ac.uk The effects of N-benzylpiperazine (BZP) and its analogue 1-(3,4-methylenedioxybenzyl) piperazine (MDBP) on these parameters are summarized below.

Table 1: Effects of Benzylpiperazine Derivatives on H9c2 Cardiomyoblast Cells

| Compound | EC50 (mM) | Effect on Intracellular ATP | Effect on Intracellular Calcium | Effect on Mitochondrial Membrane Potential |

|---|---|---|---|---|

| N-benzylpiperazine (BZP) | 343.9 | Decrease | Increase | Decrease |

Data sourced from a study on piperazine designer drugs' cytotoxicity in cardiomyoblast h9c2 cells. core.ac.uk

Further supporting the role of piperazine derivatives in mitochondrial-mediated apoptosis, a study on a piperazidine derivative of 23-hydroxy betulinic acid, B5G9, demonstrated its ability to induce a burst of mitochondria-derived reactive oxygen species (ROS). nih.gov This increase in ROS can further contribute to mitochondrial damage and trigger apoptotic pathways. B5G9 was also shown to induce morphological changes in mitochondria, collapse of the membrane potential, and a decrease in oxygen consumption and ATP production. nih.gov

Similarly, research on piperazine derivatives combined with 2-azetidinone has indicated that these compounds can induce apoptosis in human cervical cancer HeLa cells through the intrinsic mitochondrial pathway. nih.gov This was evidenced by a decrease in mitochondrial membrane potential and an upregulation in the expression of caspase-3, a key executioner enzyme in apoptosis that is activated by mitochondrial signals. nih.gov

Beyond direct effects on mitochondria, piperazine derivatives have been shown to interact with and modulate critical intracellular signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. nih.gov Its dysregulation is associated with inflammatory diseases and cancer. nih.gov

A study focused on the development of piperazine-linked pyrimidines identified these compounds as potential inhibitors of NF-κB. nih.gov In human breast cancer cells (MCF-7), these derivatives were able to inhibit cell viability. nih.gov The mechanism is thought to involve the suppression of NF-κB translocation to the nucleus, which prevents it from activating the expression of pro-survival genes. nih.gov The half-maximal inhibitory concentration (IC50) for two of the more potent compounds from this study are presented below.

Table 2: Inhibition of MCF-7 Breast Cancer Cell Viability by Piperazine-Pyrimidine Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound 3a | 9.17 |

Data from a study on piperazine- and oxazine-linked pyrimidines as p65 subunit binders of NF-κB. nih.gov

This ability to modulate the NF-κB pathway suggests that piperazine-containing compounds could have therapeutic potential in conditions where this pathway is overactive.

Preclinical and in Vivo Pharmacological Investigations

In Vivo Efficacy Studies

Models for Neurological and Psychiatric Conditions

The piperazine (B1678402) moiety is a key pharmacophore in many centrally acting agents, and various derivatives have been investigated for their potential to treat a range of neurological and psychiatric disorders.

The anxiolytic and antidepressant potential of various piperazine derivatives has been explored in preclinical rodent models. For instance, a series of 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives were synthesized and evaluated for their behavioral effects. nih.gov In these studies, specific compounds from the series demonstrated antidepressant-like activity in the mouse forced swim test, with effects comparable to or stronger than the reference drug imipramine. nih.gov Additionally, some of these derivatives displayed significant anxiolytic-like properties in the mouse four-plate test, showing efficacy similar to or greater than diazepam. nih.gov

Another study focused on 4-substituted 1-(2-methoxyphenyl)piperazine (B120316) derivatives, which were assessed for their antidepressant-like effects in the tail suspension test in mice. nih.gov The most promising compound from this series exhibited potent antidepressant-like activity at a low dose. nih.gov These findings underscore the potential of the piperazine scaffold in the development of new antidepressant and anxiolytic agents.

The following table summarizes the antidepressant-like activity of selected piperazine derivatives in preclinical models.

| Compound Class | Test Model | Species | Key Findings | Reference |

|---|---|---|---|---|

| 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-diones | Forced Swim Test | Mouse | Antidepressant-like activity similar or stronger than imipramine. | nih.gov |

The following table summarizes the anxiolytic-like activity of selected piperazine derivatives in preclinical models.

| Compound Class | Test Model | Species | Key Findings | Reference |

|---|

The potential of piperazine derivatives as anticonvulsant agents has also been a subject of investigation. Studies on benzhydryl piperazine and benzhydryl piperidine (B6355638) compounds have explored their anticonvulsant properties. nih.gov While the specific details of the anticonvulsant effects of these compounds are not extensively detailed in the available literature, the research indicates a pharmacological interest in this class of molecules for seizure disorders.

Further research into other structurally related compounds, such as 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides containing a piperazine moiety, has demonstrated broad-spectrum anticonvulsant properties in various animal seizure models. nih.gov These models include the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) model, and the 6 Hz psychomotor seizure model in mice. nih.gov One particular compound from this series showed robust anticonvulsant activity across these models. nih.gov The glycolysis inhibitor 2-deoxy-D-glucose (2DG) has also shown unexpected anticonvulsant and antiepileptic effects in preclinical models. aesnet.org Another study on 1-diethylamino-3-phenylprop-2-en-1-one demonstrated its ability to prevent or diminish convulsions in different mechanistic models. mdpi.com

The following table summarizes the anticonvulsant activity of selected piperazine-related compounds in preclinical models.

| Compound/Compound Class | Test Model(s) | Species | Key Findings | Reference |

|---|---|---|---|---|

| Benzhydryl piperazine compounds | Not specified | Not specified | Investigated for anticonvulsant properties. | nih.gov |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES, scPTZ, 6 Hz | Mouse | Broad-spectrum anticonvulsant properties. | nih.gov |

| 2-deoxy-D-glucose (2DG) | Kindling, Metrazol, 6 Hz | Rat, Mouse | Anticonvulsant and antiepileptic effects. | aesnet.org |

The development of therapeutic agents for Alzheimer's disease is a critical area of research. One approach involves the dual inhibition of soluble epoxide hydrolase (sEH) and acetylcholinesterase (AChE). A study focused on creating dual inhibitors based on a piperidine core linked to other moieties demonstrated potent in vivo efficacy in a mouse model. acs.org While this study used a piperidine rather than a piperazine core, it highlights the utility of nitrogen-containing heterocyclic scaffolds in designing agents for neurodegenerative diseases. Another area of research has been the synthesis of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents, with some compounds showing promising acetylcholinesterase inhibitory activity. nih.gov

Anticancer Activity in Preclinical Models

The piperazine scaffold is also a common feature in the design of novel anticancer agents. Various derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth and induce apoptosis.

Several studies have highlighted the anticancer potential of piperazine-containing compounds. For instance, piperazine-tethered bergenin (B1666849) heterocyclic hybrids have been designed and synthesized, with some derivatives displaying significant cytotoxic activity against cancer cell lines. nih.gov These compounds were found to arrest the cell cycle and induce apoptosis. nih.gov

Similarly, novel N-(1-(4-(dibenzo[b,f] nih.govnih.govthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) derivatives have been synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines. nih.gov Several compounds in this series exhibited potent cytotoxic activities. nih.gov Furthermore, a series of aminated quinolinequinones linked to piperazine analogs were screened for their potential as cytotoxic agents and were found to be potent inhibitors of cancer cell growth across several cell lines. nih.gov One of the lead compounds from this series was shown to inhibit cancer cell proliferation and induce cell cycle arrest. nih.gov The regulation of the PI3K/Akt signaling pathway is another mechanism through which certain compounds can alleviate the proliferation and promote the apoptosis of liver cancer cells. nih.gov

The following table summarizes the in vitro anticancer activity of selected piperazine derivatives.

| Compound Class | Cancer Cell Lines | Key Findings | Reference |

|---|---|---|---|

| Piperazine-tethered bergenin heterocyclic hybrids | Various | Significant cytotoxic activity, cell cycle arrest, apoptosis induction. | nih.gov |

| N-(1-(4-(dibenzo[b,f] nih.govnih.govthiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl) derivatives | K562, Colo-205, MDA-MB 231 | Potent cytotoxic activities. | nih.gov |

Metabolic Pathways and Drug Metabolism ResearchInformation regarding the metabolic fate of 1-(2-Benzyloxy-ethyl)-piperazine is absent from the scientific record.

Identification of Metabolites and Their Biological ActivityAs no metabolism studies have been reported, the metabolites of this compound and their potential biological activities remain unknown.

Until specific research on this compound is conducted and published, a comprehensive and scientifically accurate article meeting the user's detailed requirements cannot be produced.

Pharmacokinetic Profiles in Animal Models

While specific pharmacokinetic data for this compound is not extensively available in the public domain, studies on its derivatives and other structurally related piperazine compounds provide valuable insights into their likely behavior in vivo. The pharmacokinetic profile of a compound, which includes its absorption, distribution, metabolism, and excretion (ADME), determines its concentration and duration of action at the target site.

Research on various piperazine derivatives has highlighted their diverse pharmacokinetic properties. For instance, studies on certain trisubstituted piperazine derivatives have shown that they can possess favorable druggability, although some exhibit high clearance rates and short half-lives in animal models like rats. In one such study, a derivative demonstrated a high clearance rate of 4646 mL/h/kg and a short half-life of 0.31 hours after intravenous administration. Oral bioavailability can also be a challenge for some piperazine compounds.

The chemical structure of piperazine derivatives significantly influences their pharmacokinetic behavior. Modifications to the piperazine core can alter properties such as lipophilicity, plasma protein binding, and susceptibility to metabolic enzymes, thereby affecting their distribution and clearance. For example, the addition of certain functional groups can enhance oral bioavailability by reducing first-pass metabolism or by inhibiting efflux transporters like P-glycoprotein (P-gp). mdpi.com

It is important to note that without direct experimental data on this compound, its precise pharmacokinetic profile remains to be elucidated. Further studies are required to determine its half-life, volume of distribution, clearance, and oral bioavailability in relevant animal models.

Brain Uptake and Distribution Studies (e.g., PET imaging)

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its therapeutic efficacy in treating central nervous system (CNS) disorders. Positron Emission Tomography (PET) imaging is a powerful technique used to non-invasively study the brain uptake and distribution of radiolabeled compounds in vivo.

Studies have been conducted on radiolabeled derivatives of this compound to evaluate their potential as PET imaging agents for brain receptors. Specifically, two derivatives, 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-4-[(11)C]methyl-piperazine ([(11)C]BMP) and {4-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine-1-yl}-acetic acid [(11)C]methyl ester ([(11)C]BME), were synthesized and evaluated in rats.

Initial PET dynamic studies revealed that [(11)C]BMP exhibited better uptake in the rat brain compared to [(11)C]BME, resulting in higher quality brain images. nih.gov However, further investigation through blocking studies, where a non-radiolabeled version of the drug is co-injected to compete for specific binding sites, indicated that the localization of both [(11)C]BMP and [(11)C]BME in the rat brain was likely mediated by non-specific processes. nih.gov This suggests that while these derivatives can cross the BBB, their accumulation in the brain may not be due to specific binding to a target receptor.

The brain uptake of other piperazine derivatives has also been explored. For example, a 2-methoxyphenyl piperazine derivative showed high initial brain uptake (4.18 ± 0.48) in biodistribution analyses, with the highest accumulation observed in the cerebellum. nih.gov In contrast, some hydrophilic analogues of other piperazine derivatives have demonstrated low and homogeneous brain uptake in both rats and mice. nih.gov

These findings underscore the importance of subtle structural modifications in determining the brain penetration and specific binding of piperazine-based compounds. While derivatives of this compound have shown the ability to enter the brain, further optimization is likely necessary to achieve specific targeting for therapeutic or diagnostic purposes.

| Compound | Animal Model | Key Findings |

| 1-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-4-[(11)C]methyl-piperazine ([(11)C]BMP) | Rat | Better brain uptake than [(11)C]BME; localization mediated by non-specific processes. nih.gov |

| {4-[2-(3,5-bis-trifluoromethyl-benzyloxy)-1-phenyl-ethyl]-piperazine-1-yl}-acetic acid [(11)C]methyl ester ([(11)C]BME) | Rat | Lower brain uptake than [(11)C]BMP; localization mediated by non-specific processes. nih.gov |

| 2-Methoxyphenyl piperazine derivative | Not Specified | High initial brain uptake (4.18 ± 0.48) with highest accumulation in the cerebellum. nih.gov |

| Hydrophilic piperazine analogue | Rat, Mouse | Low and homogeneous brain uptake. nih.gov |

Table 1: Summary of Brain Uptake and Distribution Studies of Piperazine Derivatives

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Analogues with Improved Selectivity and Potency

A primary focus of future research will be the rational design and synthesis of novel analogues of 1-(2-Benzyloxy-ethyl)-piperazine to enhance target selectivity and biological potency. The structure-activity relationship (SAR) of piperazine (B1678402) derivatives is a well-explored field, providing a roadmap for targeted chemical modifications. nih.gov The versatile structure of this compound allows for modifications at several key positions: the phenyl ring of the benzyloxy group, the ethyl linker, and the second nitrogen atom of the piperazine ring.

Strategic modifications could include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) to the phenyl ring can modulate the electronic and steric properties of the molecule. mdpi.com For instance, adding electron-withdrawing groups like fluorine or chlorine has been shown to be a valuable strategy in developing radioprotective agents based on similar scaffolds. nih.gov

Alteration of the Linker: The length and flexibility of the ethyl linker can be modified to optimize the orientation of the molecule within a target's binding pocket.

Functionalization of the Piperazine Nitrogen: The unsubstituted nitrogen atom is a prime site for introducing diverse chemical groups to explore new interactions with biological targets or to modify the compound's pharmacokinetic properties. nih.gov

The synthesis of these new analogues would likely follow established chemical protocols. The reaction of a substituted benzyl (B1604629) alcohol with an appropriate electrophile, followed by coupling with a piperazine derivative, is a common synthetic route. nih.govontosight.ai For example, a series of thiazolylhydrazine-piperazine derivatives were successfully synthesized to identify potent and selective monoamine oxidase (MAO-A) inhibitors. researchgate.netnih.gov This highlights how systematic structural changes can lead to significant improvements in potency; one analogue, compound 3e in the study, showed an IC₅₀ value of 0.057 µM, making it more potent than the reference drugs. nih.gov

Table 1: Proposed Analogues of this compound and Their Research Rationale

| Modification Site | Proposed Substituent/Change | Rationale for Improved Potency/Selectivity |

|---|---|---|

| Phenyl Ring | Halogens (F, Cl, Br) | Enhance binding affinity through halogen bonding; modify lipophilicity to improve cell permeability. nih.gov |

| Methoxy (B1213986) (-OCH₃) Group | Introduce hydrogen bond accepting capabilities; potentially increase affinity for specific receptor subtypes. nih.gov | |

| Nitro (-NO₂) Group | Act as a strong electron-withdrawing group to alter electronic interactions with the target. mdpi.com | |

| Ethyl Linker | Shorten or Lengthen Chain | Optimize spatial orientation and distance between the piperazine and benzyloxy moieties to better fit the target binding site. |

| Piperazine N-4 | Small Alkyl Groups (e.g., Methyl) | Investigate the impact of steric bulk on receptor binding and selectivity. mdpi.com |

| Aromatic/Heterocyclic Rings | Introduce additional pharmacophoric features to engage with secondary binding pockets or explore multi-target strategies. nih.gov |

Exploration of Multi-Targeting Strategies

The development of single compounds that can modulate multiple biological targets simultaneously is a growing strategy for treating complex diseases like cancer and central nervous system (CNS) disorders. nih.gov The piperazine scaffold is frequently found in multi-target agents. nih.govnih.gov Future research should explore the potential of this compound derivatives to act as multi-target ligands.

For example, by incorporating additional pharmacophoric elements, analogues could be designed to inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), a strategy that has proven effective for developing anti-inflammatory and anti-cancer agents from benzhydrylpiperazine-based compounds. nih.gov Similarly, derivatives could be optimized to interact with multiple aminergic G protein-coupled receptors (GPCRs), which is a validated approach for developing atypical antipsychotics. nih.gov The design process would involve identifying structural motifs known to bind to desired targets and integrating them into the this compound framework.

Potential for Combination Therapies

Investigating the synergistic potential of this compound analogues in combination with existing therapeutic agents is another promising research avenue. In oncology, for instance, combining a novel agent with standard-of-care chemotherapeutics or targeted therapies can enhance efficacy and overcome drug resistance. If analogues of this compound show activity as, for example, inhibitors of thymidine (B127349) phosphorylase—an enzyme involved in tumor angiogenesis—their use in combination with anti-angiogenic drugs could be explored. nih.gov In the context of neurological disorders, combining a novel piperazine derivative with selective serotonin (B10506) reuptake inhibitors (SSRIs) or other antidepressants could offer a broader spectrum of activity or a faster onset of action. The key is to identify the precise mechanism of action of the new analogues to rationally design effective combination regimens.

Advanced Computational Chemistry Applications in Drug Design

Computational chemistry provides powerful tools to accelerate the drug discovery process, and its application will be crucial for optimizing derivatives of this compound. In silico techniques can guide the design of new analogues, predict their properties, and rationalize their biological activities, thereby reducing the time and cost associated with laboratory synthesis and screening. nih.gov

Key computational applications include:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand within the active site of a target protein. nih.govjetir.org Docking studies can be used to screen virtual libraries of this compound analogues against various biological targets, helping to prioritize compounds for synthesis. For example, docking studies of piperazine derivatives against the androgen receptor have provided insights for designing more potent anti-prostate cancer agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A robust QSAR model for this compound derivatives could predict the potency of unsynthesized analogues, guiding the design of more effective compounds.

ADME Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net Early prediction of properties like blood-brain barrier permeability or potential metabolic liabilities allows chemists to focus on compounds with more favorable drug-like characteristics. jetir.org

Table 2: Application of Computational Methods in the Development of this compound Analogues

| Computational Technique | Application in Drug Design | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding modes and affinities of analogues to specific protein targets (e.g., GPCRs, enzymes). nih.govnih.gov | Prioritization of candidate compounds for synthesis; rationalization of SAR data. |

| QSAR | Develop models that correlate structural features with biological activity (e.g., IC₅₀ values). nih.gov | Prediction of the activity of virtual compounds; guidance for structural optimization. |

| Virtual Screening | Screen large databases of virtual compounds against a biological target. nih.gov | Identification of novel hits with diverse chemical scaffolds based on the piperazine core. |

| ***In Silico* ADME** | Predict pharmacokinetic properties like solubility, permeability, and metabolic stability. researchgate.netnih.gov | Early-stage filtering of compounds with poor drug-like properties; optimization of bioavailability. |

常见问题

Basic: What are the standard synthetic routes for 1-(2-Benzyloxy-ethyl)-piperazine, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting piperazine with 2-benzyloxyethyl bromide in the presence of a base like NaHCO₃ in acetonitrile under reflux conditions (3–5 h) . Purification is achieved via column chromatography using ethyl acetate/hexane (1:8) or recrystallization . Key intermediates (e.g., brominated precursors) are characterized using IR (C-O-C stretch at ~1100 cm⁻¹), ¹H NMR (δ 3.6–4.0 ppm for benzyloxy CH₂, δ 2.5–2.8 ppm for piperazine protons), and GC-MS to confirm molecular ions .

Advanced: How can reaction conditions be optimized to mitigate byproducts during synthesis?

Byproduct formation (e.g., dialkylated piperazine) is minimized by:

- Stoichiometric control : Use a 1:1 molar ratio of piperazine to alkylating agent to favor mono-substitution .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity, while DCM improves solubility of intermediates .

- Catalysis : Copper(I) catalysts (e.g., CuSO₄·5H₂O) accelerate click chemistry for triazole derivatives, reducing side reactions .

- Temperature : Reflux (~80°C) balances reaction rate and selectivity .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

- ¹H/¹³C NMR : Identify benzyloxy (δ 4.5–4.7 ppm for OCH₂Ph), ethylene (δ 3.6–3.8 ppm), and piperazine protons (δ 2.5–2.7 ppm) .

- IR Spectroscopy : Confirm ether linkages (C-O stretch at ~1100 cm⁻¹) and absence of hydroxyl groups .

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., [M+H]⁺ at m/z 235) .

Advanced: How can researchers resolve contradictions in thermodynamic data (e.g., pKa, solubility) for piperazine derivatives?

- pKa Determination : Use potentiometric titration in aqueous solutions at varying temperatures (298–323 K). For 1-(2-hydroxyethyl)piperazine, pKa₁ = 9.2 and pKa₂ = 5.3 at 298 K, influenced by substituent electronic effects .

- Solubility Analysis : Conduct CO₂ solubility studies in aqueous piperazine solutions (e.g., 2–4 molal) at 313–393 K to model phase behavior .

- Data Validation : Cross-check with computational methods (e.g., DFT for proton affinity) .

Advanced: What role does this compound play in metal coordination chemistry?

Piperazine derivatives act as bidentate ligands via their nitrogen atoms. For example, 1-(2-hydroxyethyl)piperazine forms complexes with transition metals (e.g., Pd²⁺, Pt²⁺) for antitumor applications. Coordination is confirmed by:

- X-ray crystallography : Bond lengths (N–Metal ~2.0 Å) and octahedral geometry .

- Potentiometric titration : Stability constants (logβ) for Pr³⁺ and Pd²⁺ complexes range from 8.2 to 10.5 .